molecular formula C12H12N2O2 B5525626 3,5-dimethyl-N-phenyl-4-isoxazolecarboxamide

3,5-dimethyl-N-phenyl-4-isoxazolecarboxamide

Cat. No. B5525626
M. Wt: 216.24 g/mol
InChI Key: JLLUFHRXVWCNOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related isoxazole derivatives often involves the use of starting materials such as dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate and subsequent reactions to introduce various functional groups. For instance, a collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides was prepared, showcasing the versatility of isoxazole derivatives in chemical synthesis (Yu et al., 2009).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been extensively analyzed through methods such as X-ray crystallography. For example, the structure of 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide was determined, highlighting the planarity of its constituent groups and the presence of intramolecular hydrogen bonding which contributes to the stability of the molecule (Rodier et al., 1993).

Chemical Reactions and Properties

Isoxazole derivatives undergo a variety of chemical reactions, including cycloadditions and nucleophilic substitutions, which are pivotal for the synthesis of herbicidal and insecticidal agents. For instance, 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides exhibit significant herbicidal activity, demonstrating the functional diversity of these compounds (Hamper et al., 1995).

Scientific Research Applications

Synthesis and Characterization

Isoxazole derivatives have been synthesized and characterized for their unique chemical properties. For example, the polarographic behavior of arylazo pyrazoles, a related compound class, has been studied, revealing distinct electrochemical reduction characteristics in different pH conditions, suggesting a mechanism based on the number of protons and electrons involved in the reduction process (Ravindranath, Ramadas, & Brahmaji Rao, 1983). This foundational knowledge can guide the synthesis of new isoxazole derivatives with tailored electrochemical properties.

Biological Applications

Isoxazole derivatives have shown potential in various biological applications, including antimicrobial and anticancer activities. For instance, new heterocycles containing the 1,3,4-thiadiazole moiety, synthesized from reactions involving isoxazole precursors, have displayed promising antimicrobial properties (Farghaly, Abdallah, & Muhammad, 2011). Additionally, the synthesis and biological evaluation of novel benzenesulfonamide derivatives, incorporating isoxazole moieties, have been undertaken to explore their antitumor activity, further emphasizing the versatility of isoxazole derivatives in medicinal chemistry (Fahim & Shalaby, 2019).

Agricultural Chemistry

Isoxazole derivatives have also found applications in agricultural chemistry, particularly as herbicides. A study on the synthesis and herbicidal activity of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides demonstrated significant preemergent and postemergent herbicidal activity against a variety of weeds, showcasing the agricultural potential of these compounds (Hamper, Leschinsky, Massey, Bell, Brannigan, & Prosch, 1995).

properties

IUPAC Name

3,5-dimethyl-N-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-11(9(2)16-14-8)12(15)13-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLUFHRXVWCNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-phenyl-1,2-oxazole-4-carboxamide

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